5-(Aminomethyl)-3-methylindolin-2-one
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Overview
Description
5-(Aminomethyl)-3-methylindolin-2-one is a chemical compound belonging to the indoline family Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring This specific compound features an aminomethyl group at the 5-position and a methyl group at the 3-position of the indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-methylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylindole with formaldehyde and ammonium chloride can yield the desired compound through a Mannich reaction, followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)-3-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized indoline derivatives .
Scientific Research Applications
5-(Aminomethyl)-3-methylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-methylindolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
- 5-(Aminomethyl)-2-methylindolin-2-one
- 5-(Aminomethyl)-3-ethylindolin-2-one
- 5-(Aminomethyl)-3-methylindole
Uniqueness: 5-(Aminomethyl)-3-methylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(aminomethyl)-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-6-8-4-7(5-11)2-3-9(8)12-10(6)13/h2-4,6H,5,11H2,1H3,(H,12,13) |
InChI Key |
PHPUGCOSIDMFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)CN)NC1=O |
Origin of Product |
United States |
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